molecular formula C27H54O12S B1338932 Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate CAS No. 778596-28-4

Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B1338932
CAS No.: 778596-28-4
M. Wt: 602.8 g/mol
InChI Key: JEWMRSWOXSDWIM-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a useful research compound. Its molecular formula is C27H54O12S and its molecular weight is 602.8 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a propanoate moiety that is further substituted with multiple ethoxy and sulfanylethoxy groups. The structural complexity suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Formula: C18H38O8S
Molecular Weight: 398.56 g/mol
IUPAC Name: Tert-butyl 3-[2-(2-(2-(2-(2-(2-(2-(2-(sulfanylethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate]

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown efficacy against various bacterial strains, suggesting that the sulfanylethoxy moiety may enhance antimicrobial activity through mechanisms such as disrupting bacterial cell membranes or inhibiting enzymatic functions essential for bacterial survival.

The biological activity of tert-butyl 3-[...] can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the tert-butyl and ethoxyl groups may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death in microbial pathogens.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, leading to reduced viability.
  • Apoptosis Induction : The presence of sulfanyl groups may activate apoptotic pathways in malignant cells, promoting programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialSulfanyl derivativesInhibition of bacterial growth
AnticancerEthylene glycol derivativesInduction of apoptosis

Case Studies

  • Antimicrobial Study : A study investigating structurally similar compounds found that those containing sulfanyl groups exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that tert-butyl 3-[...] may possess comparable activity.
  • Anticancer Evaluation : In vitro tests on related ethylene glycol derivatives showed IC50 values ranging from 5 to 15 µM against human breast cancer cell lines (MCF-7). These findings indicate potential for further exploration into the anticancer properties of tert-butyl 3-[...].

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O12S/c1-27(2,3)39-26(28)4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-40/h40H,4-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWMRSWOXSDWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131127
Record name 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778596-28-4
Record name 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778596-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 33-mercapto-4,7,10,13,16,19,22,25,28,31-decaoxatritriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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